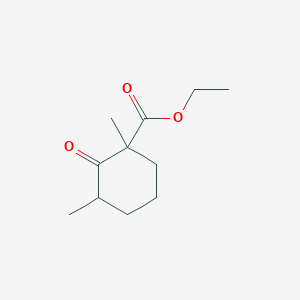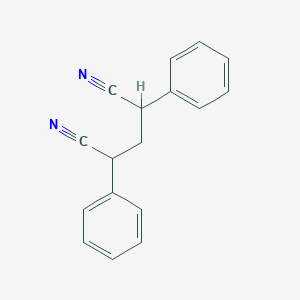
Pentanedinitrile, 2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedinitrile, 2,4-diphenyl- is an organic compound with the molecular formula C17H14N2 It is characterized by the presence of two phenyl groups attached to a pentanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedinitrile, 2,4-diphenyl- typically involves the reaction of benzyl cyanide with malononitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group of benzyl cyanide attacks the methylene carbon of malononitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Pentanedinitrile, 2,4-diphenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Pentanedinitrile, 2,4-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pentanedinitrile, 2,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentanedinitrile, 2,4-diphenyl- involves its interaction with molecular targets through its nitrile and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the second phenyl group.
Malononitrile: Contains two nitrile groups but lacks phenyl groups.
Phenylacetonitrile: Contains a single phenyl group and a nitrile group.
Uniqueness
Pentanedinitrile, 2,4-diphenyl- is unique due to the presence of two phenyl groups attached to a pentanedinitrile backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1222-47-5 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,4-diphenylpentanedinitrile |
InChI |
InChI=1S/C17H14N2/c18-12-16(14-7-3-1-4-8-14)11-17(13-19)15-9-5-2-6-10-15/h1-10,16-17H,11H2 |
InChI Key |
BWTDTZJEXARMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


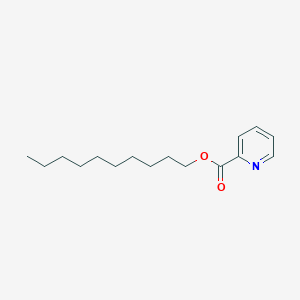
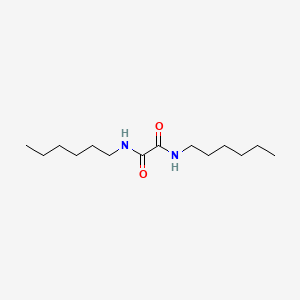
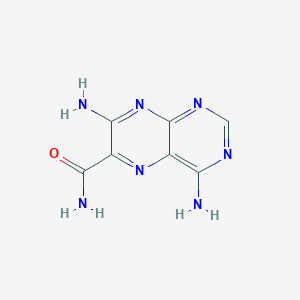

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
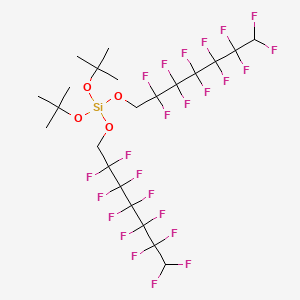


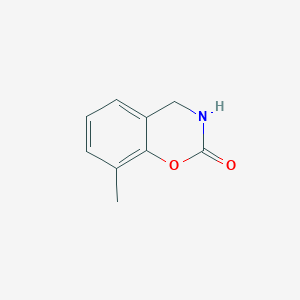
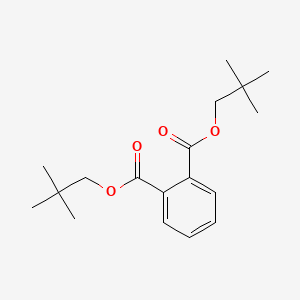
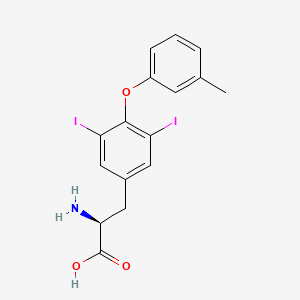
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
